molecular formula C4H11ClFN B13491323 3-Fluorobutan-2-amine hydrochloride

3-Fluorobutan-2-amine hydrochloride

Cat. No.: B13491323
M. Wt: 127.59 g/mol
InChI Key: ZUDXXAAVZRUQAP-UHFFFAOYSA-N
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Description

3-Fluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClFN It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method is the nucleophilic substitution reaction where a fluorine source, such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a halide) on butan-2-amine. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the fluorine atom.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Alkanes.

    Substitution: Azides or thiols.

Scientific Research Applications

3-Fluorobutan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity, as fluorinated analogs often exhibit altered pharmacokinetics and bioavailability.

    Medicine: Fluorinated amines are explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-Fluorobutan-2-amine hydrochloride depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering its electronic properties and binding affinity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    Butan-2-amine: The non-fluorinated analog of 3-Fluorobutan-2-amine hydrochloride.

    3-Chlorobutan-2-amine: A chlorinated analog with similar reactivity but different electronic properties.

    3-Bromobutan-2-amine: A brominated analog with distinct reactivity and steric effects.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

IUPAC Name

3-fluorobutan-2-amine;hydrochloride

InChI

InChI=1S/C4H10FN.ClH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H

InChI Key

ZUDXXAAVZRUQAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)F)N.Cl

Origin of Product

United States

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